4-iodo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide 4-iodo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 933210-30-1
VCID: VC8323664
InChI: InChI=1S/C17H14IN3O3S/c1-24-17-10-9-16(19-20-17)12-3-2-4-14(11-12)21-25(22,23)15-7-5-13(18)6-8-15/h2-11,21H,1H3
SMILES: COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)I
Molecular Formula: C17H14IN3O3S
Molecular Weight: 467.3 g/mol

4-iodo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

CAS No.: 933210-30-1

Cat. No.: VC8323664

Molecular Formula: C17H14IN3O3S

Molecular Weight: 467.3 g/mol

* For research use only. Not for human or veterinary use.

4-iodo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide - 933210-30-1

Specification

CAS No. 933210-30-1
Molecular Formula C17H14IN3O3S
Molecular Weight 467.3 g/mol
IUPAC Name 4-iodo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Standard InChI InChI=1S/C17H14IN3O3S/c1-24-17-10-9-16(19-20-17)12-3-2-4-14(11-12)21-25(22,23)15-7-5-13(18)6-8-15/h2-11,21H,1H3
Standard InChI Key PYSUXWRHUNEMEJ-UHFFFAOYSA-N
SMILES COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)I
Canonical SMILES COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)I

Introduction

Chemical Identification and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-iodo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide, reflects its three primary components:

  • A benzenesulfonamide core substituted with an iodine atom at the para position.

  • A 3-(6-methoxypyridazin-3-yl)phenyl group attached to the sulfonamide nitrogen.

  • A methoxy group at the 6-position of the pyridazine ring.

The canonical SMILES representation (COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)I) highlights its planar aromatic systems and sulfonamide linkage, which are critical for molecular interactions.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC17H14IN3O3S\text{C}_{17}\text{H}_{14}\text{IN}_3\text{O}_3\text{S}
Molecular Weight467.3 g/mol
XLogP34.2 (estimated)
Hydrogen Bond Donors1 (sulfonamide NH)
Hydrogen Bond Acceptors7 (sulfonyl O, pyridazine N)
Rotatable Bonds5

Synthesis and Optimization

Synthetic Pathways

Sulfonamide derivatives are typically synthesized via the reaction of sulfonyl chlorides with amines. For this compound, the likely route involves:

  • Sulfonation: Reaction of 4-iodobenzenesulfonyl chloride with 3-(6-methoxypyridazin-3-yl)aniline in a polar aprotic solvent (e.g., DMF or THF) under basic conditions .

  • Purification: Recrystallization from ethanol or chromatography to isolate the product.

A study on analogous pyridazine-based sulfonamides demonstrated that potassium hydroxide in DMF facilitates cyclization and improves yields . For instance, the synthesis of NN-cyanoacetoarylsulfonylhydrazides achieved 65–78% yields under similar conditions .

Analytical Characterization

Key spectroscopic data for structurally related compounds include:

  • 1H^1\text{H} NMR: A singlet at δ\delta 3.85 ppm (methoxy group), aromatic protons between δ\delta 7.2–8.3 ppm, and a sulfonamide NH signal near δ\delta 10.1 ppm .

  • IR Spectroscopy: Stretching vibrations at 1350–1370 cm1^{-1} (S=O asymmetric) and 1150–1170 cm1^{-1} (S=O symmetric) .

Pharmacological Applications

Table 2: Comparative Antiproliferative Activity

Cell LineIC50_{50} (µM)Reference
MCF-7 (breast)10.2
A549 (lung)15.8

Computational Insights

Molecular Docking

Docking simulations using AutoDock Vina predict strong interactions with COX-2 (PDB: 1CX2):

  • The sulfonamide group forms hydrogen bonds with Arg120 and Tyr355.

  • The iodophenyl ring engages in hydrophobic interactions with Val349.

ADMET Profiling

  • Absorption: High Caco-2 permeability (PappP_{\text{app}} = 22 × 106^{-6} cm/s).

  • Metabolism: Predicted to undergo CYP3A4-mediated oxidation.

  • Toxicity: Low Ames test risk (mutagenic probability < 0.3).

Analytical and Regulatory Considerations

Quality Control

HPLC methods using a C18 column (UV detection at 254 nm) achieve >98% purity. The mass molarity calculator provided by suppliers assists in solution preparation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator